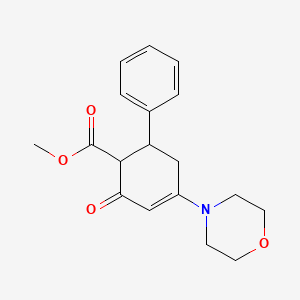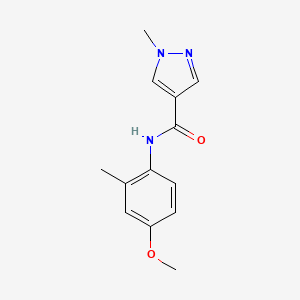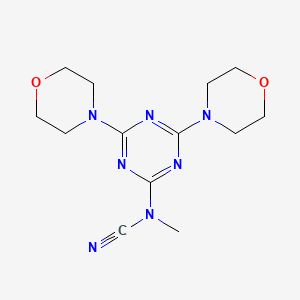
(3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione is an organic compound that features a piperidine ring attached to a methanethione group, which is further connected to a 3,4-diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione typically involves the reaction of 3,4-diethoxybenzaldehyde with piperidine and a sulfur source. One common method is the condensation of 3,4-diethoxybenzaldehyde with piperidine in the presence of a base, followed by the addition of a sulfur donor such as carbon disulfide or thiourea. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione is largely dependent on its interaction with biological targets. It is believed to exert its effects through the modulation of specific enzymes or receptors. For example, in antimicrobial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)(piperidin-1-yl)methanethione: Similar structure but with methoxy groups instead of ethoxy groups.
(3,4-Diethoxyphenyl)(morpholin-4-yl)methanethione: Contains a morpholine ring instead of a piperidine ring.
(3,4-Diethoxyphenyl)(pyrrolidin-1-yl)methanethione: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness: (3,4-Diethoxyphenyl)(piperidin-1-yl)methanethione is unique due to the presence of both the piperidine ring and the 3,4-diethoxyphenyl group, which confer specific chemical and biological properties. The ethoxy groups can influence the compound’s solubility and reactivity, while the piperidine ring can enhance its interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H23NO2S |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(3,4-diethoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C16H23NO2S/c1-3-18-14-9-8-13(12-15(14)19-4-2)16(20)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 |
InChI Key |
GEZDBQQZOUXEQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCCCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-nitroaniline](/img/structure/B11499636.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499651.png)
![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B11499665.png)
![(2Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11499669.png)
methanone](/img/structure/B11499676.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B11499684.png)
![6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol](/img/structure/B11499686.png)
![[4-(3,4-Dimethoxybenzoylamino)-3,5-dimethylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11499687.png)
![3-{[(4-Chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B11499695.png)

![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11499699.png)

